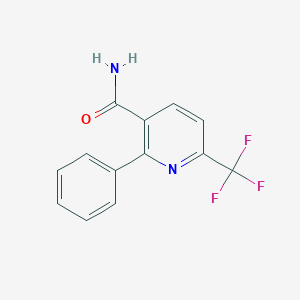
2-Phenyl-6-(trifluoromethyl)nicotinamide
Übersicht
Beschreibung
2-Phenyl-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C13H9F3N2O and its molecular weight is 266.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Recent studies have identified derivatives of trifluoromethyl-nicotinamides as promising candidates for antiviral therapies. For instance, a series of compounds based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold demonstrated significant inhibition of HIV-1 replication. These compounds act as dual inhibitors of reverse transcriptase, showing potential for treating resistant strains of the virus .
Cancer Treatment
Fluorinated compounds have been shown to possess enhanced anticancer properties. The unique electronic characteristics of the trifluoromethyl group can improve the binding affinity to target proteins involved in cancer progression. For example, structural modifications leading to increased potency against specific cancer cell lines have been reported .
Metabolic Stability
The introduction of trifluoromethyl groups into drug candidates has been linked to improved metabolic stability. This is crucial for prolonging the therapeutic effects of drugs and reducing dosing frequency. Studies indicate that fluorination can significantly alter the pharmacokinetic profiles of these compounds, making them more suitable for clinical use .
Herbicidal Properties
The application of trifluoromethylpyridine derivatives, including 2-phenyl-6-(trifluoromethyl)nicotinamide, has been explored in agrochemicals for their herbicidal activities. These compounds exhibit high efficacy against various weed species, making them valuable in crop protection strategies .
Insecticidal Activity
Fluorinated nicotinamides have also shown promise as insecticides. Specific derivatives have been developed to target pests effectively while minimizing phytotoxicity to crops. The mode of action often involves interference with pest neurotransmitter systems, leading to effective pest control without harming beneficial insects .
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
2-phenyl-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-7-6-9(12(17)19)11(18-10)8-4-2-1-3-5-8/h1-7H,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRUQFSAGBXELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















